TK216

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

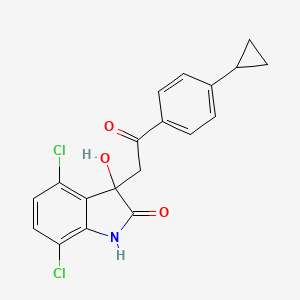

IUPAC Name |

4,7-dichloro-3-[2-(4-cyclopropylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO3/c20-13-7-8-14(21)17-16(13)19(25,18(24)22-17)9-15(23)12-5-3-11(4-6-12)10-1-2-10/h3-8,10,25H,1-2,9H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHNLSHDLKIXOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4NC3=O)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TK216 mechanism of action in Ewing Sarcoma

An In-Depth Technical Guide to the Mechanism of Action of TK216 in Ewing Sarcoma

Abstract

Ewing Sarcoma is an aggressive pediatric bone and soft tissue cancer defined by the presence of oncogenic fusion proteins, most commonly EWS-FLI1. For years, this aberrant transcription factor has been considered a prime therapeutic target, yet it has remained largely "undruggable." this compound (also known as onatasertib) emerged as a first-in-class investigational agent developed to directly inhibit EWS-FLI1. Initial research characterized its mechanism as the disruption of a critical protein-protein interaction between EWS-FLI1 and RNA Helicase A (RHA). However, subsequent studies have revealed a more complex and potentially dual mechanism of action, identifying this compound as a microtubule-destabilizing agent. This guide provides a comprehensive technical overview of the evolving understanding of this compound's mechanism of action, synthesizing preclinical data, experimental methodologies, and clinical findings for researchers and drug development professionals.

The Central Role of the EWS-FLI1 Fusion Protein

Ewing Sarcoma is characterized by a pathognomonic chromosomal translocation, t(11;22)(q24;q12), which fuses the EWSR1 gene with the FLI1 gene. The resultant EWS-FLI1 protein is an aberrant transcription factor that drives tumorigenesis.[1] Its oncogenic activity is dependent on its interaction with the host cell's transcriptional machinery. One of its crucial partners is RNA Helicase A (RHA, encoded by DHX9), a multifunctional protein involved in transcription and RNA processing.[2][3] The interaction between EWS-FLI1 and RHA is essential for the altered gene expression profile that maintains the malignant phenotype of Ewing Sarcoma cells.[3][4][5]

Caption: The EWS-FLI1 and RHA oncogenic partnership in Ewing Sarcoma.

Initial Hypothesis: Disrupting the EWS-FLI1/RHA Interaction

This compound is a clinical derivative of the small molecule YK-4-279. YK-4-279 was first identified through surface plasmon resonance screening as a compound capable of binding to EWS-FLI1.[4] The primary proposed mechanism was its ability to physically obstruct the interaction between EWS-FLI1 and RHA.[4][5]

This disruption was shown to:

-

Induce Apoptosis: By inhibiting the oncogenic signaling driven by EWS-FLI1, YK-4-279 and this compound trigger programmed cell death in Ewing Sarcoma cell lines.[4][6]

-

Inhibit Tumor Growth: Preclinical studies using xenograft models demonstrated that these compounds could reduce tumor growth.[4][6]

-

Alter Splicing: The compounds were observed to cause alternative splicing of EWS-FLI1 target genes, mimicking the effect of EWS-FLI1 knockdown.

Experimental Validation: Co-Immunoprecipitation

A key experiment to validate the disruption of the EWS-FLI1/RHA complex is co-immunoprecipitation (Co-IP). This technique demonstrates the reduction of the protein-protein interaction in the presence of the inhibitor.

Caption: Workflow for Co-IP to test the EWS-FLI1/RHA interaction.

Protocol: Co-Immunoprecipitation of EWS-FLI1 and RHA

-

Cell Culture & Treatment: Culture A673 or SK-N-MC Ewing Sarcoma cells to ~80% confluency. Treat one group with DMSO (vehicle control) and the other with this compound at a predetermined effective concentration (e.g., 1 µM) for 24 hours.

-

Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing IP Lysis Buffer supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Centrifuge lysate to pellet debris. Pre-clear the supernatant by incubating with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-FLI1 antibody overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with IP Lysis Buffer to remove unbound proteins.

-

Elution: Elute the bound proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against FLI1 (to confirm successful IP) and RHA (to detect the co-immunoprecipitated protein).

An Evolving Narrative: this compound as a Microtubule Destabilizer

While the EWS-FLI1 inhibition model was compelling, several observations prompted a re-evaluation of this compound's mechanism:

-

Broad Activity: this compound demonstrated cytotoxic activity against cancer cell lines that do not express the EWS-FLI1 fusion protein.[7][8][9]

-

Cell Cycle Arrest: Genetic suppression of EWS-FLI1 typically induces a G1-S phase arrest. In contrast, this compound and its parent compound YK-4-279 cause a G2-M cell cycle arrest, a hallmark of microtubule-targeting agents.[8][9]

-

Synergy with Vincristine: this compound shows strong synergy with vincristine, another microtubule-destabilizing agent.[1][8] This synergy is now understood to result from the two drugs having different binding sites on tubulin.[8]

Unbiased forward genetics screens provided definitive evidence for this new mechanism. In these screens, Ewing Sarcoma cells were engineered to have a high mutation rate and then exposed to this compound. The cells that developed resistance were sequenced, revealing recurrent mutations in the TUBA1B gene, which encodes for ⍺-tubulin.[7][8][10] This strongly implicated tubulin as the direct target of this compound.

Experimental Validation: In Vitro Microtubule Polymerization Assay

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Caption: The proposed microtubule destabilization mechanism of this compound.

Protocol: In Vitro Turbidimetric Microtubule Polymerization Assay

-

Reagents: Use a commercially available kit containing purified tubulin (>99% pure), GTP, and a microtubule assembly buffer (e.g., PEM buffer).

-

Preparation: Reconstitute tubulin on ice. Prepare serial dilutions of this compound, a positive control (e.g., colchicine or nocodazole), and a negative control (DMSO).

-

Assay Setup: In a 96-well plate, add the microtubule assembly buffer and the test compounds. Warm the plate to 37°C.

-

Initiation: To initiate polymerization, add cold, reconstituted tubulin and GTP to each well.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.

-

Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of polymerization in the presence of this compound, similar to the positive control, indicates microtubule destabilization activity.

Synthesizing the Mechanisms and Clinical Context

The current understanding is that this compound's cytotoxicity is primarily driven by its activity as a microtubule-destabilizing agent.[7][10] This explains its broad anti-cancer effects and the observed synergy with vincristine.[7][8] While the initial findings regarding the disruption of the EWS-FLI1/RHA interaction are significant, it is possible that this activity is either a secondary effect or that the microtubule-related cytotoxicity is the dominant mechanism at clinically achievable concentrations.

Clinical Trial Insights

This compound (onatasertib) was evaluated in a Phase 1/2 clinical trial for patients with relapsed or refractory Ewing Sarcoma, both as a monotherapy and in combination with vincristine (NCT02657005).[11][12]

| Parameter | Finding | Reference |

| Patient Population | Relapsed/Refractory Ewing Sarcoma | [12] |

| Dosing | Intravenous continuous infusion; Recommended Phase 2 Dose (RP2D) was 200 mg/m²/day for a 14-day infusion. | [12] |

| Common Adverse Events | Neutropenia, anemia, leukopenia, febrile neutropenia, thrombocytopenia, infections. | [12] |

| Efficacy | The drug was well-tolerated but showed limited activity at the RP2D. Some responses (complete and partial) were observed, but the overall 6-month progression-free survival was low (11.9%). | [12] |

| Trial Status | The study was ultimately terminated and is no longer enrolling patients. | [11] |

The limited clinical activity, despite the strong preclinical rationale, underscores the challenges of targeting Ewing Sarcoma. The re-evaluation of this compound's mechanism to include microtubule destabilization provides a crucial framework for interpreting these clinical results and for designing future therapeutic strategies.[7][13]

Conclusion for the Bench and Clinic

The scientific journey of this compound provides a compelling case study in drug development. Initially designed as a targeted inhibitor of a fusion-protein-specific interaction, it is now understood to also function as a potent microtubule destabilizer. For researchers, this highlights the importance of unbiased, systematic approaches like forward genetics to definitively identify a drug's mechanism of action. For drug development professionals, the story of this compound serves as a reminder that even with a clear biological target, off-target or alternative mechanisms can dominate the pharmacological profile of a small molecule, with profound implications for clinical trial design and outcomes. The dual-mechanism data calls for a re-examination of how to best leverage this and similar compounds, perhaps as part of combination therapies that exploit both pathways or in other cancer types sensitive to microtubule agents.

References

- 1. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]

- 2. Oncogenic Partnerships: EWS-FLI1 Protein Interactions Initiate Key Pathways of Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oncoprotein EWS-FLI1 activity is enhanced by RNA helicase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small molecule blocking oncogenic protein EWS-FLI1 interaction with RNA helicase A inhibits growth of Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-chemotherapy adjuvant agents in TP53 mutant Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. biorxiv.org [biorxiv.org]

- 9. This compound targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

What is the molecular target of TK216?

An In-Depth Technical Guide to the Molecular Target of TK216

Executive Summary

This compound (Onatasertib) is an investigational small molecule that entered clinical development as a first-in-class inhibitor of the EWS-FLI1 oncoprotein, the primary driver of Ewing sarcoma. The initial therapeutic hypothesis was centered on the direct binding of this compound to EWS-FLI1, disrupting its critical protein-protein interaction with RNA Helicase A (RHA) and thereby abrogating its oncogenic transcriptional activity. Preclinical data in Ewing sarcoma models supported this mechanism, demonstrating apoptosis and tumor growth inhibition. However, subsequent unbiased genetic screening and biochemical validation have compellingly redefined its primary cytotoxic mechanism of action. This guide provides a comprehensive overview of the scientific journey to understand the molecular target of this compound, detailing the initial protein-protein interaction hypothesis and the superseding discovery of its function as a microtubule-destabilizing agent. This revised understanding has profound implications for its clinical application and explains the observed synergy with vincristine.

Introduction: The Challenge of Targeting the EWS-FLI1 Oncoprotein

Ewing sarcoma is an aggressive pediatric bone and soft-tissue cancer defined by a pathognomonic chromosomal translocation, most commonly t(11;22)(q24;q12), which fuses the EWSR1 gene with the FLI1 gene.[1][2] The resultant EWS-FLI1 fusion protein is an aberrant transcription factor that is the central oncogenic driver of the disease.[3][4] As a tumor-specific protein essential for malignancy, EWS-FLI1 represents an ideal therapeutic target.

However, direct inhibition of transcription factors like EWS-FLI1 has been a long-standing challenge in drug development.[5] These proteins often lack the well-defined enzymatic pockets that are amenable to traditional small-molecule inhibition. EWS-FLI1, in particular, is a largely disordered protein, precluding conventional structure-based drug design.[6] An alternative and promising strategy is to disrupt the essential protein-protein interactions (PPIs) that EWS-FLI1 relies upon to assemble its transcriptional machinery and enact its oncogenic program.[7] This approach led to the development of this compound.

Part 1: The Initial Hypothesis: A Direct Inhibitor of the EWS-FLI1:RHA Interaction

The development of this compound was predicated on inhibiting the crucial interaction between EWS-FLI1 and RNA Helicase A (RHA, also known as DHX9).[1][6]

Discovery and Rationale

The journey began with a precursor molecule, YK-4-279, identified through screening for compounds that could disrupt the EWS-FLI1:RHA complex.[6][7] This interaction is critical for the oncogenic function of EWS-FLI1.[6] this compound was subsequently developed as a chemically optimized analog of YK-4-279 with more potent, drug-like properties.[8][9] The therapeutic rationale was clear: by physically binding to EWS-FLI1, this compound would prevent the recruitment of RHA, leading to the collapse of the oncogenic transcriptional complex, induction of apoptosis, and inhibition of tumor growth.[2][7][10]

Proposed Mechanism of Action

The EWS-FLI1 oncoprotein requires co-factors to drive the expression of genes responsible for cell proliferation and survival. RHA was identified as a key partner in this process.[6] this compound was designed to function as a direct antagonist of this PPI.

Preclinical Evidence Supporting the Hypothesis

Initial preclinical studies provided strong support for this mechanism.

-

Cellular Effects: this compound induced dose-dependent apoptosis and inhibited the proliferation of Ewing sarcoma cell lines.[8][10][11]

-

Mechanism Confirmation: Experiments demonstrated that this compound could block the co-immunoprecipitation of EWS-FLI1 and RHA.[8] Furthermore, treatment with this compound resulted in alternative splicing patterns of key genes, such as ARID1A and CASP3, that phenocopied the effects of direct EWS-FLI1 gene knockdown.[8][9]

-

In Vivo Efficacy: this compound displayed significant anti-tumor activity in multiple Ewing sarcoma xenograft models.[8][9]

| Cell Line | Cancer Type | IC50 / EC50 (approx.) | Reference |

| A4573 | Ewing Sarcoma | < 200 nM | [11] |

| HL-60 | Acute Myeloid Leukemia | 363 nM | [10] |

| TMD-8 | Diffuse Large B-Cell Lymphoma | 152 nM | [10] |

| Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines. |

Key Experimental Protocol: Co-Immunoprecipitation (Co-IP)

To validate the disruption of the EWS-FLI1:RHA interaction by this compound, a co-immunoprecipitation experiment is the gold standard.

Objective: To determine if this compound reduces the amount of RHA that physically associates with EWS-FLI1 in Ewing sarcoma cells.

Methodology:

-

Cell Culture and Treatment: Culture Ewing sarcoma cells (e.g., A673 or TC-71) to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a predetermined time (e.g., 6-24 hours).

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific for EWS-FLI1 overnight at 4°C. This will "pull down" EWS-FLI1 and any proteins bound to it.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against RHA to detect its presence. Also, probe with an antibody against EWS-FLI1 to confirm a successful immunoprecipitation.

-

Interpretation: A significant reduction in the RHA band intensity in the this compound-treated samples compared to the vehicle control would indicate that the drug disrupts the EWS-FLI1:RHA interaction.

Part 2: A New Mechanism Uncovered: this compound as a Microtubule Destabilizer

Despite the compelling initial data, several observations hinted at a more complex mechanism. Notably, this compound and its parent compound showed activity against a range of cancer cell lines that do not express the EWS-FLI1 fusion protein, questioning its specificity.[12][13]

A Forward Genetics Screen Reveals the True Target

To definitively identify the mechanism of cytotoxicity, researchers employed an unbiased, forward genetics approach.[12][13]

Causality of Experimental Choice: Instead of relying on assays based on the presumed target, this method allows the cancer cells themselves to reveal how the drug works. By inducing widespread mutations and then selecting for cells that survive drug treatment, the genes that are mutated in the resistant cells are strong candidates for being the drug's target or part of its downstream pathway.

The Discovery: This screen, using engineered hypermutation in Ewing sarcoma cell lines, identified recurrent mutations in the gene TUBA1B, which encodes for α-tubulin, the fundamental building block of microtubules.[12][13] These mutations were sufficient to confer resistance to this compound, providing powerful genetic evidence that the drug's true target was the microtubule cytoskeleton.

Revised Mechanism of Action: Microtubule Destabilization

Subsequent biochemical experiments confirmed the genetic findings. In vitro tubulin polymerization assays demonstrated that this compound directly inhibits the formation of microtubules, acting as a microtubule-destabilizing agent.[12][13] This mechanism places this compound in a class of drugs known as antimitotics, which includes clinically vital agents like vinca alkaloids (e.g., vincristine) and taxanes.

This revised mechanism also provides a clear and potent explanation for the synergy observed between this compound and vincristine in clinical trials.[12] While both drugs target microtubules, they bind to different sites on the tubulin protein. This dual-site attack can be more effective at disrupting microtubule dynamics than either agent alone.[13]

Key Experimental Protocol: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on microtubule formation.

Objective: To determine if this compound inhibits the polymerization of purified tubulin into microtubules.

Methodology:

-

Reagent Preparation:

-

Use commercially available, high-purity (>99%) tubulin protein.

-

Prepare a polymerization buffer (e.g., G-PEM buffer containing GTP), which provides the necessary components for tubulin assembly.

-

Prepare test compounds: this compound, a positive control inhibitor (e.g., nocodazole), a positive control stabilizer (e.g., paclitaxel), and a vehicle control (DMSO).

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format using a spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature (37°C).

-

Add polymerization buffer and the test compounds to the wells.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding cold, purified tubulin to each well.

-

Immediately begin monitoring the change in optical density (OD) at 340 nm over time (e.g., every 30 seconds for 60 minutes) at 37°C. The increase in OD340 is directly proportional to the amount of microtubule polymer formed (light scattering).

-

-

Data Analysis:

-

Plot OD340 versus time for each condition.

-

The vehicle control should show a sigmoidal curve representing nucleation, elongation, and plateau phases of polymerization.

-

A decrease in the rate and extent of polymerization in the this compound-treated wells compared to the vehicle control indicates that this compound is a microtubule destabilizer/inhibitor.

-

Part 3: Synthesis of Evidence and Clinical Implications

The discovery of microtubule destabilization as the primary cytotoxic mechanism of this compound necessitates a re-evaluation of its therapeutic profile.[12] While it may possess some activity against the EWS-FLI1:RHA interaction, the potency of this effect is likely much lower than its impact on the cytoskeleton. The anti-proliferative effects observed in Ewing sarcoma cells are therefore predominantly attributable to mitotic arrest rather than specific oncoprotein inhibition.

This revised understanding is critical for interpreting the results of the Phase I/II clinical trial (NCT02657005). The trial reported that this compound was well-tolerated but showed "limited activity" overall in patients with relapsed/refractory Ewing sarcoma.[14][15] However, there were a few exceptional responders who experienced complete and durable remission.[15][16] The microtubule-targeting mechanism provides a framework for understanding both the observed toxicities (e.g., neutropenia, a common side effect of antimitotics) and the synergy with vincristine.[12][14]

Beyond Ewing sarcoma, studies have shown that this compound and its parent compound can interfere with other ETS family transcription factors, such as SPI1 (PU.1) and SPIB in lymphoma and leukemia.[5][17] This suggests a broader, albeit potentially less potent, activity against this class of proteins, which may contribute to its effects in other hematological malignancies.

Conclusion and Future Directions

The scientific investigation into this compound's molecular target is a powerful case study in modern drug development and the importance of unbiased target validation. Initially conceived as a highly specific inhibitor of the EWS-FLI1 oncoprotein, this compound is now understood to function primarily as a potent microtubule-destabilizing agent. This evolution in understanding, driven by elegant forward genetics, clarifies its mechanism of cytotoxicity, explains its clinical synergy with other antimitotics, and provides a new lens through which to interpret its clinical activity.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Dissecting the chemical moieties of this compound responsible for microtubule versus ETS-factor inhibition could lead to the design of more specific next-generation compounds.

-

Biomarker Development: Identifying biomarkers that predict sensitivity to microtubule destabilization could help select patients most likely to benefit from this compound, irrespective of their tumor's EWS-FLI1 status.

-

Re-evaluation of Clinical Strategy: The knowledge that this compound is a microtubule inhibitor warrants exploring its efficacy in other cancer types known to be sensitive to this class of drugs.

Ultimately, the story of this compound underscores a critical principle in translational science: a drug's true molecular target, not just its intended one, dictates its clinical utility.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]

- 3. brainly.com [brainly.com]

- 4. What are EWS-FLI1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ashpublications.org [ashpublications.org]

- 12. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. ascopubs.org [ascopubs.org]

- 15. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

TK216 as an EWS-FLI1 Inhibitor: A Technical Guide to its Discovery and Preclinical Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Targeting a "Phantom" Oncogene in Ewing Sarcoma

Ewing sarcoma, a devastating bone and soft-tissue cancer primarily affecting children and young adults, is driven by a chromosomal translocation that gives rise to a chimeric oncogene, most commonly EWS-FLI1.[1] This aberrant fusion protein acts as a master regulator, rewiring the transcriptional landscape of the cell to promote uncontrolled growth and survival.[1] Despite being the central driver of the disease, directly targeting EWS-FLI1 with small molecules has proven to be a formidable challenge due to its intrinsically disordered structure, lacking well-defined pockets for drug binding. This has led researchers to explore indirect strategies, including the disruption of critical protein-protein interactions.

This technical guide provides an in-depth exploration of the discovery and preclinical validation of TK216, a first-in-class small molecule inhibitor of the EWS-FLI1 fusion protein. We will delve into its mechanism of action, the key experimental workflows used to characterize its activity, and the unexpected discovery of a dual mechanism that contributes to its therapeutic potential.

The Dawn of an Inhibitor: From YK-4-279 to this compound

The journey to this compound began with the identification of YK-4-279, a small molecule discovered through a screen for compounds that could directly bind to the EWS-FLI1 protein.[2] YK-4-279 was found to disrupt the crucial interaction between EWS-FLI1 and RNA helicase A (RHA), a protein essential for the oncogenic activity of the fusion protein.[2][3] This disruption leads to the inhibition of EWS-FLI1's transcriptional activity and induces apoptosis in Ewing sarcoma cells.[2]

Structure-activity relationship (SAR) studies on the YK-4-279 scaffold led to the development of this compound, an analog with improved potency and drug-like properties.[4][5][6] Specifically, studies revealed that substitutions on the phenyl ring of the YK-4-279 molecule could significantly impact its inhibitory activity. The addition of electron-donating groups at the para-position was found to be most favorable, with a dimethylamino substitution (as seen in compound 9u) resulting in the most potent inhibition of EWS-FLI1.[6]

Deciphering the Primary Mechanism: Inhibition of the EWS-FLI1/RHA Interaction

The primary mechanism of action of this compound is the disruption of the protein-protein interaction between EWS-FLI1 and RHA. This interaction is critical for the transcriptional activity of the EWS-FLI1 oncoprotein.

Figure 1: Mechanism of this compound-mediated inhibition of EWS-FLI1.

Key Experimental Workflow: Co-Immunoprecipitation (Co-IP) to Validate Disruption of the EWS-FLI1/RHA Complex

A cornerstone experiment to validate the mechanism of this compound is co-immunoprecipitation (Co-IP). This technique demonstrates the physical interaction between EWS-FLI1 and RHA in Ewing sarcoma cells and how this interaction is disrupted by this compound treatment.

Protocol: Co-Immunoprecipitation of EWS-FLI1 and RHA

-

Cell Culture and Treatment:

-

Culture Ewing sarcoma cell lines (e.g., A673, TC71) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treat cells with a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 5 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the pre-cleared supernatant to a new tube.

-

Incubate the pre-cleared lysate with an antibody specific for EWS-FLI1 (e.g., anti-FLI1 antibody) or a control IgG overnight at 4°C on a rotator.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against RHA and EWS-FLI1. An appropriate EWS antibody is the Santa Cruz Biotechnology EWS (B-1) mouse monoclonal antibody.[7]

-

Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Expected Outcome: In the DMSO-treated control, the RHA antibody will detect a band in the EWS-FLI1 immunoprecipitate, confirming their interaction. In the this compound-treated samples, the intensity of the RHA band should decrease in a dose-dependent manner, demonstrating that this compound disrupts the EWS-FLI1/RHA complex.

Cellular Consequences of EWS-FLI1 Inhibition by this compound

The disruption of the EWS-FLI1/RHA complex by this compound triggers a cascade of downstream cellular events, ultimately leading to the inhibition of cancer cell growth and the induction of apoptosis.

Assessing Cell Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay for Ewing Sarcoma Cell Lines

-

Cell Seeding:

-

Seed Ewing sarcoma cells (e.g., A673, TC71) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 10 µM) for 48-72 hours. Include a DMSO vehicle control.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be calculated by plotting the percentage of cell viability against the log of the this compound concentration.

| Cell Line | This compound IC50 (µM) | Reference |

| A4573 | ~0.54 | [2] |

| TC71 | ~0.88 | [2] |

Quantifying Apoptosis: The Caspase-Glo® 3/7 Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases.

Protocol: Caspase-Glo® 3/7 Assay in Ewing Sarcoma Cells

-

Cell Seeding and Treatment:

-

Seed Ewing sarcoma cells in a white-walled 96-well plate at a density of 10,000 cells per well and treat with various concentrations of this compound for 24-48 hours.

-

-

Assay Reagent Addition:

-

Incubation and Luminescence Measurement:

-

Mix the contents of the wells on a plate shaker for 30-60 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. An increase in luminescence in this compound-treated cells compared to the control indicates the induction of apoptosis.

An Unexpected Twist: this compound as a Microtubule Destabilizing Agent

While the inhibition of the EWS-FLI1/RHA interaction is a key mechanism of this compound, further research has revealed an additional, and perhaps equally important, mode of action: the destabilization of microtubules.[11] This discovery stemmed from a forward genetics screen designed to identify mechanisms of resistance to this compound.

Uncovering the Second Mechanism: Forward Genetics Screening

Forward genetics is a powerful, unbiased approach to identify the genes responsible for a particular phenotype. In this case, researchers engineered Ewing sarcoma cells to have a high mutation rate and then selected for cells that became resistant to this compound.[12][13]

Figure 2: Workflow for a forward genetics screen to identify drug resistance mechanisms.

Genomic sequencing of the resistant clones revealed recurrent mutations in the TUBA1B gene, which encodes for α-tubulin, a key component of microtubules.[11] This finding strongly suggested that this compound's cytotoxic effects may, at least in part, be mediated through its interaction with the microtubule network.

Validating the Off-Target Effect: In Vitro Microtubule Polymerization Assay

To directly test the hypothesis that this compound affects microtubule dynamics, an in vitro microtubule polymerization assay can be performed. This assay measures the rate and extent of tubulin polymerization into microtubules, typically by monitoring the change in turbidity of the solution.

Protocol: In Vitro Microtubule Polymerization Turbidity Assay

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA).

-

Prepare a stock solution of purified tubulin (e.g., from bovine brain) at a concentration of 10 mg/mL.

-

Prepare stock solutions of this compound, a known microtubule destabilizer (e.g., nocodazole) as a positive control, and a known microtubule stabilizer (e.g., paclitaxel) as another control.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction buffer, GTP (to a final concentration of 1 mM), and the test compounds (this compound, controls) at various concentrations.

-

Initiate the polymerization by adding the tubulin solution to each well.

-

-

Turbidity Measurement:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

-

Expected Outcome: In the control wells, the absorbance will increase over time as tubulin polymerizes into microtubules. In the presence of a microtubule destabilizer like this compound, the rate and extent of this absorbance increase will be reduced in a dose-dependent manner.

Synergy in Action: The Combination of this compound and Vincristine

The discovery of this compound's microtubule-destabilizing activity provided a strong rationale for its combination with vincristine, a standard-of-care chemotherapy for Ewing sarcoma that also targets microtubules.[1][3][14] Preclinical studies demonstrated a synergistic effect between YK-4-279 (the parent compound of this compound) and vincristine, leading to enhanced cancer cell killing.[6] This synergy is attributed to the two drugs targeting microtubules through different mechanisms, leading to a "microtubule catastrophe."[1] this compound is believed to induce a G2/M cell cycle arrest, sensitizing the cells to the mitotic disruption caused by vincristine.[6]

This promising preclinical data led to the inclusion of a vincristine combination arm in the Phase 1/2 clinical trial of this compound (NCT02657005).[5][15] Interim results from this trial have shown encouraging signs of anti-tumor activity in heavily pre-treated patients with relapsed or refractory Ewing sarcoma, including some complete responses.[14][16]

Downstream Consequences: EWS-FLI1 Target Gene Modulation

As a transcriptional regulator, EWS-FLI1 controls the expression of a vast network of downstream target genes that are critical for the malignant phenotype of Ewing sarcoma. Inhibition of EWS-FLI1 by this compound is expected to reverse these transcriptional changes.

Figure 3: A simplified representation of EWS-FLI1 downstream target genes.

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has been instrumental in identifying the genomic binding sites of EWS-FLI1 and its downstream target genes.[17][18][19][20][21] Key upregulated targets include oncogenes like GLI1 and NKX2-2, as well as genes involved in maintaining a stem-like state, such as EZH2 and SOX2.[1][17] Conversely, EWS-FLI1 represses the expression of several tumor suppressor genes, including TGFBR2 and the cell cycle inhibitor p21.[20] this compound, by inhibiting EWS-FLI1, is expected to downregulate the expression of its activated targets and upregulate the expression of its repressed targets, thereby contributing to its anti-tumor effects.

Conclusion and Future Directions

The discovery and development of this compound represent a significant advancement in the quest for targeted therapies for Ewing sarcoma. Its dual mechanism of action, inhibiting the primary oncogenic driver EWS-FLI1 and simultaneously acting as a microtubule destabilizing agent, provides a powerful one-two punch against this aggressive cancer. The promising preclinical data and early clinical trial results, particularly in combination with vincristine, offer hope for patients with relapsed or refractory disease.

Future research will likely focus on several key areas:

-

Optimizing Combination Therapies: Further investigation into the synergistic interactions of this compound with other chemotherapeutic agents and targeted therapies is warranted.

-

Biomarkers of Response: Identifying biomarkers that can predict which patients are most likely to respond to this compound treatment will be crucial for personalizing therapy.

-

Overcoming Resistance: Understanding the mechanisms of acquired resistance to this compound will be essential for developing strategies to circumvent it.

-

Broader Applications: Given that ETS family transcription factors are dysregulated in other cancers, the potential of this compound in treating other malignancies is an area of active investigation.

The story of this compound is a testament to the power of rational drug design and the importance of serendipitous discoveries in the field of oncology. This in-depth technical guide provides a framework for understanding the preclinical evaluation of this promising new agent and serves as a valuable resource for researchers dedicated to developing novel cancer therapeutics.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Structure–Activity Relationship Studies of Small Molecule Disruptors of EWS-FLI1 Interactions in Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationship studies of small molecule disruptors of EWS-FLI1 interactions in Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 9. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 10. promega.com [promega.com]

- 11. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genome-wide mutagenesis screens for drug resistance in cancer. [sanger.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. ASCO – American Society of Clinical Oncology [asco.org]

- 17. EWS-FLI1 perturbs MRTFB/YAP-1/TEAD target gene regulation inhibiting cytoskeletal autoregulatory feedback in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. EWS/FLI1 Characterization, Activation, Repression, Target Genes and Therapeutic Opportunities in Ewing Sarcoma | MDPI [mdpi.com]

- 20. Frontiers | EWS/FLI1 Target Genes and Therapeutic Opportunities in Ewing Sarcoma [frontiersin.org]

- 21. researchgate.net [researchgate.net]

Pharmacokinetics and pharmacodynamics of TK216

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of TK216

Authored by a Senior Application Scientist

Introduction

This compound (also known as ONCT-216) is a clinical-stage small molecule that has been investigated primarily for the treatment of Ewing sarcoma, a rare and aggressive cancer of the bone and soft tissue that predominantly affects children and young adults.[1][2] The defining molecular characteristic of approximately 85% of Ewing sarcoma cases is a chromosomal translocation that fuses the EWSR1 gene with an E26 transformation-specific (ETS) family transcription factor gene, most commonly FLI1.[3][4] The resulting EWS-FLI1 fusion protein is an aberrant transcription factor that drives the oncogenic phenotype of the disease.[2][3]

This compound was initially developed as a first-in-class therapeutic designed to directly target and inhibit the function of the EWS-FLI1 oncoprotein.[5] It is a clinical derivative of the preclinical compound YK-4-279, which was identified for its ability to disrupt the critical protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA), a necessary cofactor for EWS-FLI1's transcriptional activity.[3][6] However, subsequent research has provided compelling evidence that the primary mechanism of cytotoxicity for this compound is, in fact, microtubule destabilization.[3][7] This guide provides a comprehensive overview of the current understanding of this compound's dual mechanisms of action, its pharmacodynamic effects, and its pharmacokinetic profile as elucidated through preclinical and clinical investigations.

Part 1: Pharmacodynamics - A Tale of Two Mechanisms

The biological activity of this compound is complex, with a significant evolution in the understanding of its mechanism of action. Initially developed as a targeted inhibitor of a fusion protein, it is now understood to also function as a potent microtubule-destabilizing agent. This dual nature is critical for interpreting its biological effects and clinical activity.

The Intended Target: Inhibition of the EWS-FLI1/RHA Interaction

The foundational rationale for the development of this compound was the disruption of the EWS-FLI1-driven transcriptional program. The EWS-FLI1 oncoprotein itself lacks enzymatic activity, making it a challenging drug target.[3] A key breakthrough was the discovery that its function is dependent on its interaction with other proteins, notably RNA helicase A (RHA, encoded by DHX9).[6][8] RHA acts as a transcriptional cofactor, and its association with EWS-FLI1 is essential for the oncoprotein's ability to regulate target genes and drive malignant transformation.[8]

This compound's parent compound, YK-4-279, was shown to bind EWS-FLI1 and block its interaction with RHA, leading to growth arrest and apoptosis in Ewing sarcoma cells.[6] this compound was designed to retain this activity.[9]

References

- 1. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]

- 2. ascopubs.org [ascopubs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oncoprotein EWS-FLI1 activity is enhanced by RNA helicase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Preclinical Evaluation of TK216 in Solid Tumors: A Technical Guide for Researchers

Introduction: Re-evaluating a Novel Anti-Cancer Agent

Initially developed as a first-in-class direct inhibitor of the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing sarcoma, TK216 (also known as ONCT-216) has emerged as a promising therapeutic candidate for a range of solid tumors.[1][2] However, subsequent rigorous preclinical investigation has redefined its core mechanism of action. This guide provides an in-depth technical overview of the preclinical studies of this compound, with a focus on its now-understood role as a microtubule destabilizing agent and its broader implications for solid tumor therapeutics. We will delve into the experimental evidence that reshaped our understanding of this compound, detail its preclinical efficacy in various tumor models, and provide robust protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this compound in a preclinical setting.

Deconstructing the Mechanism of Action: From Transcription Factor Inhibitor to Microtubule Destabilizer

The initial hypothesis for this compound's anti-tumor activity centered on its ability to disrupt the protein-protein interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), thereby inhibiting the transcriptional program driving Ewing sarcoma.[1] While this provided a strong rationale for its development, further studies revealed a broader anti-cancer activity in cell lines and xenografts lacking the EWS-FLI1 fusion.[2] This observation prompted a deeper investigation into its true mechanism of action.

A pivotal study utilizing a forward genetics screening platform in Ewing sarcoma cell lines identified recurrent mutations in the TUBA1B gene, which encodes for α-tubulin, as the source of resistance to this compound. This finding strongly suggested that microtubules, the cellular structures composed of α- and β-tubulin heterodimers, were the direct target of this compound.

Subsequent in vitro microtubule polymerization assays confirmed that this compound acts as a potent microtubule destabilizing agent, inhibiting the assembly of tubulin into microtubules. This reclassification of this compound places it in the esteemed category of microtubule-targeting agents, a class of drugs with a long and successful history in cancer chemotherapy.

The diagram below illustrates the revised understanding of this compound's mechanism of action, leading to cell cycle arrest and apoptosis.

Caption: Revised Mechanism of Action of this compound.

Preclinical Efficacy of this compound in Solid Tumor Models

The anti-tumor activity of this compound has been evaluated in a variety of preclinical models, including both in vitro cell-based assays and in vivo xenograft studies.

In Vitro Anti-Proliferative Activity

This compound has demonstrated potent dose-dependent inhibition of cell proliferation across a panel of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in various cell lines are summarized in the table below. It is important to note that the (-)-enantiomer of this compound is significantly more active than the (+)-enantiomer.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| A673 | Ewing Sarcoma | ~0.26 (for (-)-TK216) | |

| Neuroblastoma Cell Lines | Neuroblastoma | Varies (e.g., 0.1-3 µM for YK-4-279) | [3] |

| Prostate Cancer Cell Lines | Prostate Cancer | Varies (effective in ETV1-fusion positive lines) | [4] |

| Lymphoma Cell Lines | Lymphoma | Varies (nM to low µM range for YK-4-279/TK216) | |

| Pediatric Leukemia Cell Lines | Leukemia | 0.22 - 0.95 | [5] |

Note: Data for some solid tumor cell lines is extrapolated from studies on YK-4-279, the parent compound of this compound.

Induction of Apoptosis

A key mechanism through which this compound exerts its anti-tumor effects is the induction of apoptosis, or programmed cell death. This is a direct consequence of mitotic arrest caused by microtubule disruption. Apoptosis induction can be robustly quantified by measuring the cleavage of key apoptotic proteins.

In preclinical studies, treatment of cancer cells with this compound leads to a dose-dependent increase in the cleavage of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP).[3] This is a hallmark of apoptosis and provides a clear biochemical endpoint for assessing the efficacy of this compound.

In Vivo Anti-Tumor Efficacy in Xenograft Models

The anti-tumor activity of this compound has been validated in vivo using xenograft models of various solid tumors. In these models, human tumor cells are implanted into immunodeficient mice, which are then treated with this compound.

In a neuroblastoma xenograft model, treatment with YK-4-279, the precursor to this compound, resulted in significant inhibition of tumor growth and a reduction in tumor weight.[3] Furthermore, analysis of the tumors from treated mice showed increased levels of cleaved PARP and caspase-3, confirming the induction of apoptosis in vivo.[3] Similar tumor growth inhibition has been observed in preclinical models of Ewing sarcoma.[1]

The following diagram outlines a typical workflow for a xenograft study to evaluate the in vivo efficacy of this compound.

Caption: In Vivo Xenograft Study Workflow.

Synergistic Combination Strategies: The Case of this compound and Vincristine

A significant finding from preclinical studies is the synergistic anti-tumor effect observed when this compound is combined with vincristine, another microtubule-targeting agent.[6] This synergy is particularly noteworthy because both drugs target the same cellular structure, yet their combination results in enhanced efficacy.

The mechanistic basis for this synergy lies in their distinct binding sites on tubulin. While both are microtubule destabilizers, they do not compete for the same binding pocket. This allows for a multi-pronged attack on microtubule dynamics, leading to a more profound disruption of the mitotic spindle and a greater induction of apoptosis than either agent alone.[6] This preclinical observation has provided a strong rationale for the clinical evaluation of the this compound and vincristine combination in patients with Ewing sarcoma.[2][7]

Detailed Experimental Protocols

To facilitate the preclinical evaluation of this compound, this section provides detailed, step-by-step protocols for key experiments.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound in a given solid tumor cell line.

Materials:

-

Solid tumor cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.

-

Absorbance Reading: Incubate the plate for 2-4 hours at room temperature in the dark to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Quantitative Western Blot for Cleaved Caspase-3

This protocol describes the detection and quantification of cleaved caspase-3, a key marker of apoptosis, in cells treated with this compound.

Materials:

-

Solid tumor cell line of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for western blots

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control. Lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for the loading control.

-

Densitometry Analysis: Quantify the band intensities for cleaved caspase-3 and the loading control using image analysis software. Normalize the cleaved caspase-3 signal to the loading control to determine the relative increase in apoptosis.[8]

Protocol 3: In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

This compound

-

Paclitaxel (as a positive control for polymerization)

-

Colchicine (as a positive control for depolymerization)

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures containing general tubulin buffer, GTP, and either this compound, a control compound, or vehicle.

-

Initiation of Polymerization: Add purified tubulin to the reaction mixtures.

-

Kinetic Measurement: Immediately transfer the reactions to a pre-warmed (37°C) spectrophotometer and measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the absorbance at 340 nm versus time. Compare the polymerization curves of this compound-treated samples to the vehicle control. Inhibition of the rate and extent of the absorbance increase indicates that this compound inhibits microtubule polymerization.

Conclusion and Future Directions

The preclinical evaluation of this compound has provided a compelling, albeit revised, narrative for its anti-cancer activity. Its reclassification as a microtubule destabilizing agent, supported by robust experimental evidence, solidifies its position as a promising therapeutic candidate for a variety of solid tumors. The synergistic interaction with vincristine further enhances its clinical potential.

Future preclinical studies should continue to explore the efficacy of this compound in a broader range of solid tumor models, including patient-derived xenografts, to better predict clinical responses.[9][10] Investigating mechanisms of acquired resistance to this compound will also be crucial for developing strategies to overcome treatment failure. The in-depth technical guidance and protocols provided herein are intended to empower researchers to further unravel the therapeutic potential of this intriguing anti-cancer agent.

References

- 1. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]

- 2. researchgate.net [researchgate.net]

- 3. EWS-FLI1 and RNA helicase A interaction inhibitor YK-4-279 inhibits growth of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of this compound: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. championsoncology.com [championsoncology.com]

- 10. Patient-derived xenografts: a relevant preclinical model for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trajectory of a Targeted Therapeutic: A Technical History of TK216 (ONCT-216) in Ewing Sarcoma

A Senior Application Scientist's Guide to the Development of a First-in-Class EWS-FLI1 Inhibitor

Introduction: Confronting a "Pathognomonic" Target in a Rare Cancer

Ewing sarcoma (ES) is a rare and aggressive cancer of the bone or soft tissue that primarily affects children and young adults.[1][2] For decades, treatment has relied on a combination of high-dose chemotherapy, radiation, and surgery, but outcomes for patients with metastatic or relapsed disease remain dismally poor.[1] The genetic hallmark of Ewing sarcoma is a specific chromosomal translocation, most commonly t(11;22)(q24;q12), which fuses the EWSR1 gene with the FLI1 gene.[1][3] This fusion event creates a chimeric oncoprotein, EWS-FLI1, which acts as an aberrant transcription factor and is the primary driver of the disease.[1][3][4] For years, this fusion protein was considered an "undruggable" target.[1] This guide chronicles the history and development of TK216 (also known as ONCT-216), a pioneering small molecule designed to directly inhibit the oncogenic activity of the EWS-FLI1 fusion protein.

From Bench to IND: The Genesis of a Targeted Inhibitor

The story of this compound begins with foundational research conducted in the laboratory of Dr. Jeffrey Toretsky at Georgetown Lombardi Comprehensive Cancer Center.[5][6] Dr. Toretsky's group identified that the EWS-FLI1 fusion protein requires interaction with other proteins, specifically RNA helicase A (RHA), to drive cancer progression.[1][7][8] This protein-protein interaction became the therapeutic vulnerability to exploit.

Through a novel chemical screening assay, Dr. Toretsky's lab discovered YK-4-279, an enantiomer-specific small molecule that could bind to EWS-FLI1 and disrupt its interaction with RHA.[7][9][10][11] This disruption was shown to induce apoptosis (programmed cell death) and inhibit the growth of Ewing sarcoma cells.[7]

Further structure-guided medicinal chemistry efforts led to the development of this compound, an analog of YK-4-279.[7][10][11] this compound demonstrated a 3-4 fold greater potency than its predecessor and possessed more favorable drug-like properties, making it a suitable candidate for clinical development.[10][11] Oncternal Therapeutics, a clinical-stage biopharmaceutical company, acquired the rights to develop this compound and advanced it into clinical trials.[8][12]

Mechanism of Action: Disrupting a Key Oncogenic Partnership

This compound was designed as a first-in-class inhibitor of the E26 transformation-specific (ETS) family of transcription factors, with a primary focus on the EWS-FLI1 fusion protein.[5][9][13] Its proposed mechanism of action involves directly binding to EWS-FLI1 and blocking its interaction with RNA helicase A.[13][14][15] This disruption inhibits the downstream transcriptional activity of the fusion protein, leading to a decrease in the expression of genes essential for tumor growth and survival, ultimately resulting in cell cycle arrest and apoptosis.[14][15]

Caption: this compound disrupts the EWS-FLI1/RHA complex, inhibiting oncogenic transcription.

Preclinical Validation: Evidence of Anti-Tumor Activity

Extensive preclinical studies provided a strong rationale for advancing this compound into clinical trials. These investigations demonstrated its activity in various cancer models, including Ewing sarcoma, acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL).[15][16][17]

In Vitro Studies

In laboratory settings, this compound demonstrated potent anti-proliferative effects across a range of cancer cell lines.[9]

-

Ewing Sarcoma: this compound inhibited the proliferation of the EWS-FLI1 expressing Ewing sarcoma cell line A4573 in a dose-dependent manner, with an EC50 of less than 200 nM.[15] It also induced apoptosis in multiple Ewing sarcoma cell lines, as measured by caspase-3 activity.[10][11]

-

Other Cancers: The compound also showed activity against various lymphoma and leukemia cell lines, with IC50 values in the nanomolar range.[9][14] For instance, the IC50s for the HL-60 AML cell line and the TMD-8 DLBCL cell line were 0.363 µM and 0.152 µM, respectively.[14]

A common method to assess the cytotoxic effects of a compound like this compound is the Alamar blue assay.[16]

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).[16]

-

Alamar Blue Addition: Alamar blue reagent is added to each well and incubated for a period that allows for color development.

-

Fluorescence Reading: The fluorescence of each well is measured using a plate reader. The intensity is proportional to the number of viable, metabolically active cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of drug that inhibits cell growth by 50%) are then determined from dose-response curves.

In Vivo Studies

The anti-tumor activity of this compound was further confirmed in animal models.

-

Xenograft Models: In mice bearing tumors derived from human cancer cell lines (xenografts), this compound demonstrated significant tumor growth inhibition.[10][11][14] For example, in a TMD-8 DLBCL xenograft model, oral administration of this compound at 100 mg/kg twice daily for 13 days resulted in noticeable tumor growth inhibition.[14]

-

Synergistic Effects: Preclinical studies also explored the combination of this compound with existing chemotherapies. A notable finding was the synergistic activity observed when this compound was combined with vincristine, a microtubule inhibitor commonly used in the treatment of Ewing sarcoma.[1][8] This combination was found to induce a "microtubule catastrophe" in cancer cells, enhancing their killing.[8]

Clinical Development: The this compound-01 Trial

Based on the promising preclinical data, Oncternal Therapeutics initiated a Phase 1/2 clinical trial (NCT02657005) to evaluate the safety and efficacy of this compound in patients with relapsed or refractory Ewing sarcoma.[1][4][10]

Trial Design and Execution

The study was a first-in-human, open-label, multi-center trial that enrolled patients with relapsed or refractory Ewing sarcoma.[3][4] The trial was designed with a dose-escalation phase (3+3 design) to determine the maximum tolerated dose and the recommended Phase 2 dose (RP2D), followed by an expansion cohort at the RP2D.[3]

This compound was administered as a continuous intravenous infusion.[3] The duration of the infusion was extended over the course of the study from 7 days to 10, 14, and eventually 28 days per cycle.[3][5] The protocol also allowed for the addition of vincristine after the second cycle at the investigator's discretion, based on the preclinical synergy data.[3]

Caption: The this compound-01 trial progressed from dose-finding to an expansion phase.

Clinical Trial Results

Interim results from the this compound-01 study were presented at various scientific meetings.[1][18][19] The drug was generally well-tolerated, and there were encouraging signs of clinical activity.[1][19]

At the recommended Phase 2 dose, among 37 evaluable patients, the following outcomes were reported:[18]

| Metric | Result |

| Overall Response Rate (ORR) | 8.1% |

| Complete Response (CR) | 5.4% |

| Partial Response (PR) | 2.7% |

| Stable Disease (SD) | 32.4% |

| Disease Control Rate (DCR) | 40.5% |

| Median Duration of Response (DOR) | 14.7 months |

| 6-month Progression-Free Survival | 12.0% |

One notable case was a patient who experienced a complete response and remained without evidence of disease for over two years while on the study.[18]

A Shift in Understanding and a Change in Direction

Despite the initial promise and the logical therapeutic rationale, the development of this compound encountered significant hurdles. In 2022, a study was published that challenged the primary understanding of this compound's mechanism of action.[20] This research suggested that this compound acts as a microtubule destabilizing agent, similar to vinca alkaloids like vincristine.[20] This finding provided an alternative explanation for the observed synergy with vincristine and also explained the anti-cancer activity of this compound in cell lines that do not express the EWS-FLI1 fusion protein.[20]

In April 2022, Oncternal Therapeutics announced that it was deprioritizing the development of ONCT-216 and discontinuing enrollment in the Phase 1/2 trial to reallocate resources to other pipeline candidates. Subsequently, in September 2024, the company announced a broader halt to its clinical trials to explore strategic alternatives.[21][22][23]

Conclusion: A Valuable Lesson in Drug Development

The story of this compound (ONCT-216) is a compelling example of rational drug design targeting a well-defined oncogenic driver. From its origins as a derivative of a screen-identified compound to its advancement through preclinical and clinical testing, this compound represented a significant effort to develop a novel therapeutic for a patient population with a high unmet medical need.[6] The journey of this compound underscores the complexities of cancer drug development, where even a targeted agent with a strong preclinical rationale can face challenges in the clinical setting. While the development of this compound has been halted, the knowledge gained from its investigation has undoubtedly contributed to the broader understanding of Ewing sarcoma biology and the challenges of targeting transcription factors. It serves as a critical case study for researchers and drug developers in the ongoing quest for more effective cancer therapies.

References

- 1. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]

- 2. Oncternal Therapeutics begins dosing in Phase I trial of this compound to treat Ewing sarcoma - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. ascopubs.org [ascopubs.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. businesswire.com [businesswire.com]

- 7. Non-chemotherapy adjuvant agents in TP53 mutant Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Oncternal Therapeutics Merges with Tokalas to Form Clinical-Stage Biotechnology Company with Promising Oncology Pipeline [prnewswire.com]

- 13. Oncternal Therapeutics Announces Termination of its Clinical Studies and Exploration of Strategic Alternatives - BioSpace [biospace.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ashpublications.org [ashpublications.org]

- 16. ascopubs.org [ascopubs.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. onclive.com [onclive.com]

- 19. Oncternal Therapeutics Announces Presentation of Interim Clinical Data on this compound, its First-in-class, Targeted ETS Inhibitor, in Patients with Relapsed or Refractory Ewing Sarcoma at the CTOS 2019 Annual Meeting | Nasdaq [nasdaq.com]

- 20. This compound targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. firstwordpharma.com [firstwordpharma.com]

- 22. Oncternal Therapeutics Announces Termination of its [globenewswire.com]

- 23. fiercebiotech.com [fiercebiotech.com]

Investigating the dual-action of TK216 on ETS-family transcription factors and microtubules

A Senior Application Scientist's In-depth Guide to Investigating the Inhibition of ETS-Family Transcription Factors and Microtubule Dynamics

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Targeting the Core Driver of Ewing Sarcoma and Uncovering a Second Front

Ewing sarcoma, a devastating bone and soft-tissue cancer primarily affecting children and young adults, is driven by a specific genetic anomaly: a chromosomal translocation that gives rise to oncogenic fusion proteins of the EWS-ETS family.[1] The most common of these, EWS-FLI1, acts as an aberrant transcription factor, hijacking the cellular machinery to promote uncontrolled cell growth and survival. For years, the direct targeting of transcription factors like EWS-FLI1 has been a formidable challenge in drug development due to their lack of well-defined enzymatic pockets.

TK216, a clinical derivative of the small molecule YK-4-279, emerged as a first-in-class inhibitor designed to directly bind to EWS-FLI1 and disrupt its crucial interaction with RNA helicase A (RHA), thereby impeding its oncogenic activity.[1] However, intriguing preclinical and clinical observations, including its anti-cancer activity in cell lines lacking the EWS-FLI1 fusion and its synergistic effects with microtubule-destabilizing agents like vincristine, hinted at a more complex mechanism of action.[2][3] This guide provides a comprehensive technical framework for researchers to investigate the dual-action of this compound, focusing on its well-established role as an ETS-family transcription factor inhibitor and its more recently discovered function as a potent microtubule destabilizing agent.

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs, ensuring a thorough and insightful investigation into the multifaceted pharmacology of this compound.

Part 1: Investigating the Impact of this compound on ETS-Family Transcription Factor Activity

The primary hypothesis behind the development of this compound was its ability to disrupt the protein-protein interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), a critical co-factor for its transcriptional activity.[4][5] This section outlines the key experiments to validate and quantify this inhibitory effect.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the EWS-FLI1/RHA Interaction

Expertise & Experience: Co-IP is the gold-standard technique to study protein-protein interactions within a cell's native environment. The key to a successful Co-IP is the specificity of the antibodies and the optimization of lysis and wash conditions to preserve the interaction of interest while minimizing non-specific binding.

Trustworthiness: This protocol includes essential negative controls to validate the specificity of the observed interaction. The absence of the target protein in the immunoprecipitate when using a non-specific antibody (isotype control) is crucial for confirming the authenticity of the EWS-FLI1/RHA interaction.

Experimental Workflow:

Caption: Workflow for Co-immunoprecipitation.

Detailed Protocol: